molecular formula C10H10N2O4S B13939967 N-(2-Benzo[d]isoxazol-3-yl-acetyl)-methanesulfonamide

N-(2-Benzo[d]isoxazol-3-yl-acetyl)-methanesulfonamide

Cat. No.: B13939967
M. Wt: 254.26 g/mol
InChI Key: ZKFXBILHNRHOHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzo[d]isoxazol-3-yl-acetyl)-methanesulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-alkynone O-methyl oxime with a gold catalyst at room temperature . Another approach uses metal-free synthetic routes, such as the reaction of alkynes with 18-crown-6 catalyst, potassium carbonate, and 4-toluenesulfonyl chloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzo[d]isoxazol-3-yl-acetyl)-methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Benzo[d]isoxazol-3-yl-acetyl)-methanesulfonamide is unique due to its specific substitution pattern and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-methylsulfonylacetamide

InChI

InChI=1S/C10H10N2O4S/c1-17(14,15)12-10(13)6-8-7-4-2-3-5-9(7)16-11-8/h2-5H,6H2,1H3,(H,12,13)

InChI Key

ZKFXBILHNRHOHS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(=O)CC1=NOC2=CC=CC=C21

Origin of Product

United States

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